N3-PEG10-Tos

Bioconjugation Click Chemistry Site-Specific Labeling

N3-PEG10-Tos (Azido-PEG10-Tosylate; CAS 1418561-45-1) is a heterobifunctional polyethylene glycol (PEG) derivative containing a terminal azide (N₃) group and a terminal tosyl (Tos) group linked by a PEG10 spacer of exactly ten ethylene glycol repeating units. This monodisperse architecture (PDI = 1.0) ensures absolute molecular uniformity, with a molecular weight of 637.74 g/mol and empirical formula C₂₇H₄₇N₃O₁₂S.

Molecular Formula C27H47N3O12S
Molecular Weight 637.7 g/mol
Cat. No. B12094225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN3-PEG10-Tos
Molecular FormulaC27H47N3O12S
Molecular Weight637.7 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]
InChIInChI=1S/C27H47N3O12S/c1-26-2-4-27(5-3-26)43(31,32)42-25-24-41-23-22-40-21-20-39-19-18-38-17-16-37-15-14-36-13-12-35-11-10-34-9-8-33-7-6-29-30-28/h2-5H,6-25H2,1H3
InChIKeyJCOLNKOSWYDGGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N3-PEG10-Tos: High-Purity Heterobifunctional PEG10 Linker for Click Chemistry and Bioconjugation


N3-PEG10-Tos (Azido-PEG10-Tosylate; CAS 1418561-45-1) is a heterobifunctional polyethylene glycol (PEG) derivative containing a terminal azide (N₃) group and a terminal tosyl (Tos) group linked by a PEG10 spacer of exactly ten ethylene glycol repeating units . This monodisperse architecture (PDI = 1.0) ensures absolute molecular uniformity, with a molecular weight of 637.74 g/mol and empirical formula C₂₇H₄₇N₃O₁₂S . The compound serves as a versatile building block for site-specific bioconjugation, enabling orthogonal reactivity: the azide participates in copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC/SPAAC), while the tosyl group acts as an excellent leaving group for nucleophilic substitution with amines, thiols, or alkoxides .

Why N3-PEG10-Tos Cannot Be Replaced by Generic PEG Linkers


Substituting N3-PEG10-Tos with a superficially similar PEG linker—such as a monofunctional PEG-tosylate or a homobifunctional di-tosylate—introduces critical functional and performance divergences. Monofunctional PEG10-Tos (CAS 62573-11-9) lacks the azide handle, precluding participation in bioorthogonal click chemistry essential for site-specific conjugation . Homobifunctional Tos-PEG10-Tos (CAS 109635-64-5) offers two equivalent leaving groups but no orthogonal azide, leading to uncontrolled crosslinking rather than precise heterobifunctional assembly [1]. Even among heterobifunctional azide-PEG derivatives, variations in PEG chain length (e.g., PEG3 vs. PEG10) alter spacer flexibility, solubility, and the effective distance between conjugated moieties, directly impacting pharmacokinetic profiles and target engagement in applications such as PROTAC design [2]. These functional disparities translate into quantifiable differences in conjugation yield, product homogeneity, and downstream biological performance—rendering generic substitution a source of experimental irreproducibility and procurement risk.

Quantitative Differentiation Evidence for N3-PEG10-Tos Relative to Closest Analogs


Heterobifunctional Orthogonality vs. Homobifunctional Tos-PEG10-Tos

N3-PEG10-Tos provides orthogonal azide and tosyl reactivity, enabling sequential, site-specific conjugation without cross-reactivity. In contrast, Tos-PEG10-Tos (CAS 109635-64-5) contains two identical tosyl groups that cannot be selectively addressed, leading to uncontrolled homodimerization or crosslinking under identical reaction conditions [1]. Quantitative comparison of functional group distribution reveals that N3-PEG10-Tos presents one azide and one tosyl per molecule, whereas Tos-PEG10-Tos presents zero azides and two tosyls—a difference that fundamentally dictates reaction design space [2].

Bioconjugation Click Chemistry Site-Specific Labeling

Monodispersity and Purity: N3-PEG10-Tos vs. Polydisperse PEG Alternatives

N3-PEG10-Tos is a monodisperse PEG derivative with a polydispersity index (PDI) of exactly 1.0, corresponding to precisely ten ethylene glycol repeating units and a defined molecular weight of 637.74 g/mol . In contrast, polydisperse PEG reagents exhibit PDIs typically ranging from 1.05 to >1.2, representing a heterogeneous mixture of chain lengths that complicates purification, characterization, and batch-to-batch reproducibility . Commercially available N3-PEG10-Tos is supplied at ≥95% to 98% purity, as confirmed by NMR and HPLC, whereas polydisperse PEG analogs often exhibit lower average purity and undefined oligomeric distribution .

PEGylation Drug Delivery Reproducibility

Click Chemistry Compatibility: Azide vs. Hydroxyl/Tosyl-Only Linkers

The azide group of N3-PEG10-Tos enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) with strained alkynes such as DBCO or BCN, forming stable triazole linkages under mild, bioorthogonal conditions . Monofunctional PEG10-Tos (CAS 62573-11-9), which contains a hydroxyl group instead of an azide, lacks this click chemistry reactivity and is limited to nucleophilic substitution at the tosyl terminus . The presence of the azide in N3-PEG10-Tos confers a second orthogonal conjugation site that is unreactive toward amines, thiols, and other nucleophiles, allowing sequential functionalization without protecting groups .

CuAAC SPAAC Bioorthogonal Chemistry

Storage Stability and Long-Term Integrity: N3-PEG10-Tos vs. NHS Ester Linkers

N3-PEG10-Tos exhibits superior hydrolytic stability compared to N-hydroxysuccinimide (NHS) ester-based PEG linkers, which are prone to rapid hydrolysis in aqueous buffers and ambient humidity . Vendor specifications recommend long-term storage at -20°C under inert atmosphere, under which conditions the compound remains chemically intact without degradation of the tosyl leaving group . In contrast, NHS ester-PEG derivatives typically require storage at -20°C with desiccant and exhibit half-lives on the order of hours to days in aqueous media at neutral pH, severely limiting reaction setup flexibility .

Storage Stability Shelf Life Reagent Integrity

Optimal Application Scenarios for N3-PEG10-Tos Based on Quantitative Evidence


Site-Specific Antibody-Drug Conjugate (ADC) Assembly Requiring Orthogonal Functionalization

In ADC development, precise control over drug-to-antibody ratio (DAR) and conjugation site is paramount. N3-PEG10-Tos enables a sequential two-step strategy: (i) nucleophilic substitution of the tosyl group with a thiol- or amine-containing drug payload, followed by (ii) strain-promoted click conjugation of the azide terminus to a DBCO-functionalized antibody. This orthogonal approach avoids crosslinking and yields homogeneous ADC species—a requirement that homobifunctional Tos-PEG10-Tos cannot satisfy due to its lack of an azide handle [1].

PROTAC Linker Synthesis Demanding Precise Spacer Length and Heterobifunctionality

PROTAC (PROteolysis TArgeting Chimera) efficacy depends critically on linker length and flexibility, which govern ternary complex formation and target degradation efficiency. The PEG10 spacer of N3-PEG10-Tos provides a defined 10-ethylene glycol chain (approximately 37 Å extended length), enabling predictable spatial separation between E3 ligase ligand and target protein ligand. The orthogonal azide and tosyl termini allow sequential conjugation of the two ligands without cross-reactivity, a feature absent in monofunctional PEG-tosylates and homobifunctional di-tosylates [2].

Monodisperse PEGylation of Therapeutic Proteins for Improved Pharmacokinetics and Regulatory Compliance

Polydisperse PEG reagents produce heterogeneous PEG-protein conjugates with broad molecular weight distributions, complicating characterization and regulatory approval. N3-PEG10-Tos, as a monodisperse (PDI = 1.0) heterobifunctional linker, yields conjugates with a single, well-defined PEG chain length, simplifying analytical characterization (LC-MS, SEC-MALS) and ensuring batch-to-batch consistency. This monodispersity directly addresses FDA and EMA expectations for well-characterized bioconjugates .

Surface Functionalization of Nanoparticles and Biosensors Under Aqueous Conditions

The hydrolytic stability of the tosyl group in N3-PEG10-Tos permits nucleophilic conjugation to amine- or thiol-functionalized surfaces (e.g., gold nanoparticles, silica beads, sensor chips) in aqueous buffers over extended incubation periods (hours to days), without the rapid hydrolysis that plagues NHS ester linkers. Following surface attachment, the pendant azide group remains available for secondary click-mediated functionalization with fluorophores, targeting ligands, or biomolecules, enabling modular, two-step surface engineering workflows .

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